1,10-Phenanthroline-2,9-dicarbaldehyde

Übersicht

Beschreibung

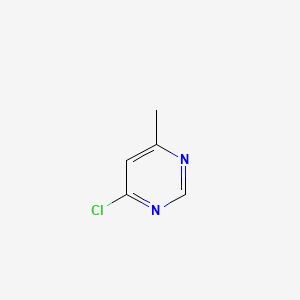

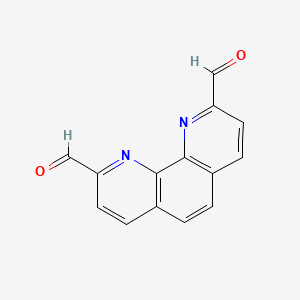

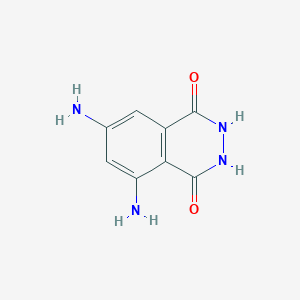

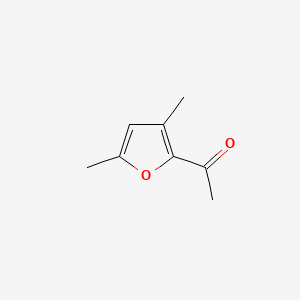

1,10-Phenanthroline-2,9-dicarbaldehyde is a heterocyclic organic compound . It is also known as 2,9-Diformyl-1,10-phenanthroline and Pyridino[3,2-h]quinoline-2,9-dicarbaldehyde .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it has been used in the synthesis of a new family of polynuclear iron clusters . It has also been used in the synthesis of macrocyclic bis-1,10-phenanthroline-2,9-dicarboxamides .Molecular Structure Analysis

This compound contains a total of 28 bonds, including 20 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 2 double bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aldehydes (aromatic), and 2 Pyridines .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used in the amine aldehyde condensation reaction to synthesize a novel fluorescent Schiff base polymer .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 503.8±45.0 °C at 760 mmHg, and a flash point of 254.4±35.1 °C . It has 4 H bond acceptors, 0 H bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations .Wissenschaftliche Forschungsanwendungen

Metal Complex Synthesis

1,10-Phenanthroline-2,9-dicarbaldehyde has been utilized in the synthesis of various metal complexes. For instance, it has been used to prepare complexes with bivalent iron, cobalt, nickel, and copper. These complexes have been described for their distinct coordination properties, demonstrating a tendency towards tridentate coordination due to steric constraints within the molecule (Abushamleh & Goodwin, 1980).

Polynuclear Iron Clusters

In the formation of polynuclear iron clusters, this compound dioxime has been employed. These clusters have unique magnetic properties and are useful in constructing magnetically active and stable high-nuclearity metal clusters. Such clusters have been studied for their adsorption behavior and magnetic properties (Miao et al., 2010).

Ligand Libraries for Catalyst Exploration

This compound reacts with aldehydes and ketones in the presence of samarium diiodide to produce various phenanthroline derivatives. These derivatives form ligand libraries that are useful for catalyst exploration, offering a way to access a large number of phenanthroline derivatives for diverse applications (Weitgenant et al., 2004).

Ion Sensing and Selective Recognition

1,10-Phenanthroline derivatives have been synthesized for applications as ionophores in ion-selective electrodes (ISEs) and fluorometry. These derivatives are particularly effective in sensing and selectively recognizing alkali metal ions, demonstrating high selectivity toward ions like lithium (Sugihara & Hiratani, 1996).

Chemosensing of Cations and Anions

Derivatization of 1,10-phenanthroline leads to ligands capable of acting as chemosensors for cations and anions. These derivatized compounds, by using principles of coordination chemistry, function as sensors for specific analytes relevant to environmental and biological systems (Alreja & Kaur, 2016).

Selective Separation of Trivalent f-ions

1,10-Phenanthroline-2,9-dicarboxamide complexants have been used for the extraction of trivalent f-ions into ionic liquids. These complexants exhibit high efficiency and selectivity in separating Am over Eu, highlighting their importance in controlling extraction efficiencies and selectivities (Dehaudt et al., 2016).

Wirkmechanismus

Target of Action

It has been suggested that this compound may have potential therapeutic applications , indicating that it may interact with biological targets.

Mode of Action

It’s known that 1,10-phenanthroline derivatives have been widely used as ligands in both analytical and coordination chemistry . This suggests that 1,10-Phenanthroline-2,9-dicarbaldehyde may interact with its targets through coordination chemistry.

Biochemical Pathways

It has been reported that solvothermal reactions of this compound dioxime with fecl3·6h2o or febr3 under solvothermal conditions yielded two trinuclear iron (iii) clusters . This suggests that the compound may be involved in redox reactions and metal ion coordination.

Pharmacokinetics

The compound is known to be a solid at room temperature , which could influence its absorption and distribution

Result of Action

It has been suggested that the compound and its nickel complex have antioxidant properties , indicating that it may have a role in mitigating oxidative stress.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen levels may affect its stability and efficacy.

Eigenschaften

IUPAC Name |

1,10-phenanthroline-2,9-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXOPVFYZBGQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)C=O)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273428 | |

| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57709-62-3 | |

| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57709-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)